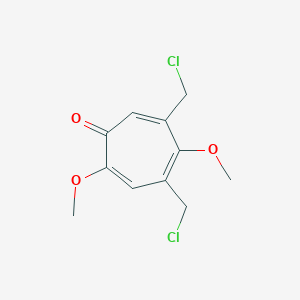
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes two chloromethyl groups and two methoxy groups attached to a cycloheptatrienone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and chloromethylating agents.
Chloromethylation: The chloromethylation reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride. This step introduces the chloromethyl groups at the 4 and 6 positions of the benzaldehyde derivative.
Cyclization: The intermediate product undergoes cyclization to form the cycloheptatrienone ring. This step may require specific reaction conditions, such as elevated temperatures and the use of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the methoxy groups may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
4,6-Dichloromethyl-2,5-dimethoxybenzene: Similar structure but lacks the cycloheptatrienone ring.
2,5-Dimethoxybenzaldehyde: Precursor in the synthesis of the target compound.
4,6-Bis(bromomethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one: Similar compound with bromomethyl groups instead of chloromethyl groups.
Uniqueness
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one is unique due to its combination of chloromethyl and methoxy groups on a cycloheptatrienone ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
114932-74-0 |
|---|---|
分子式 |
C11H12Cl2O3 |
分子量 |
263.11 g/mol |
IUPAC 名称 |
4,6-bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H12Cl2O3/c1-15-10-4-8(6-13)11(16-2)7(5-12)3-9(10)14/h3-4H,5-6H2,1-2H3 |
InChI 键 |
FXGDKIXACHRQHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=CC1=O)CCl)OC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


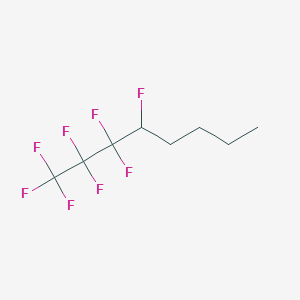
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
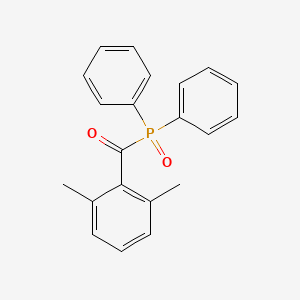

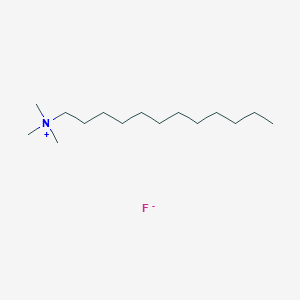
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
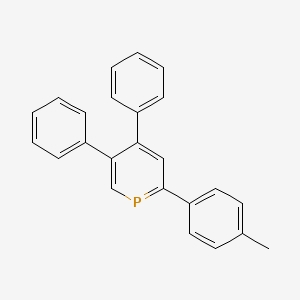
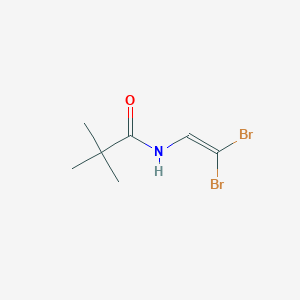
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
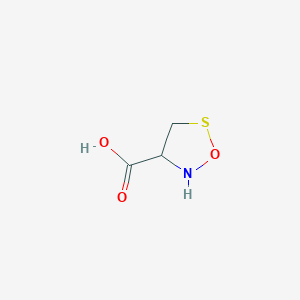
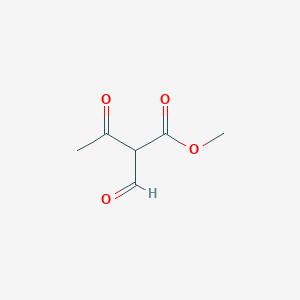
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
